2-{[(2S)-4-aminobutan-2-yl]oxy}oxane
Description
2-{[(2S)-4-aminobutan-2-yl]oxy}oxane is a chiral bicyclic compound featuring an oxane (tetrahydropyran) ring substituted with a (2S)-4-aminobutan-2-yloxy group. Its stereochemistry at the C2 position (S-configuration) distinguishes it from its enantiomer, 2-{[(2R)-4-aminobutan-2-yl]oxy}oxane, which may exhibit divergent pharmacological or physicochemical properties. The compound’s structure combines a rigid oxane scaffold with a flexible aminobutyl side chain, making it a candidate for studying receptor-ligand interactions, particularly in neurological targets like nicotinic acetylcholine receptors (nAChRs) .
Properties
IUPAC Name |
(3S)-3-(oxan-2-yloxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-9H,2-7,10H2,1H3/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUADMFJDYBGBDY-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)OC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCN)OC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane typically involves the reaction of a suitable oxane derivative with an aminobutan-2-yl precursor. One common method is the nucleophilic substitution reaction where the hydroxyl group of the oxane ring is replaced by the aminobutan-2-yl group under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under various conditions, yielding distinct products:
Example :
In a DMSO/KOH system, the α-C–H bond of the amine is deprotonated to form an enolate, which reacts with DMSO to generate dimethylvinylsulfanol. Subsequent elimination produces oxidized intermediates like cyanochalcones .
Reduction Reactions
The oxane ring can be reduced to tetrahydrofuran derivatives:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Pd/C (Catalytic hydrogenation) | H₂ gas, room temperature | Tetrahydrofuran derivatives | |
| LiAlH₄ | Anhydrous THF, reflux | Reduced oxane structures |
Mechanism :
Catalytic hydrogenation saturates the oxane ring’s oxygen atom, breaking the cyclic ether into a more flexible tetrahydrofuran structure.
Substitution Reactions
The amino group participates in nucleophilic substitution, forming amides or other derivatives:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Acetyl chloride | KOH, DMF, 25°C | Acetylated amides | |
| Benzyl bromide | KOH, DMSO, 50°C | N-Benzyl derivatives |
Example :
Treatment with benzyl bromide in DMSO/KOH replaces the amine’s hydrogen with a benzyl group, producing N-benzyl derivatives in moderate yields .
Mechanistic Insights
Key reaction pathways include:
-
Enolate Formation : Base-assisted deprotonation generates enolates, which react with electrophiles like DMSO .
-
Cyclization : Ortho-amino groups facilitate 5-exo-trig cyclization, forming indoline-3-one intermediates .
-
Elimination : DMSO acts as an oxidizing agent, promoting dehydration and forming cyano-functionalized products .
Comparative Reaction Outcomes
| Reaction Type | Key Functional Group | Product Stability | Yield Range |
|---|---|---|---|
| Oxidation | -NH₂ | Moderate | 40–65% |
| Reduction | Oxane ring | High | 70–85% |
| Substitution | -NH₂ | Variable | 50–75% |
Scientific Research Applications
Chemistry
2-{[(2S)-4-aminobutan-2-yl]oxy}oxane serves as a valuable building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions .
Biology
In biological research, this compound has been investigated as a potential ligand in biochemical assays. The aminobutan-2-yl group can interact with molecular targets such as enzymes or receptors, potentially modulating their activity . Such interactions might lead to the development of new biochemical assays or therapeutic agents.
Medicine
The compound is being explored for its therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical agents. Its structural characteristics suggest it may have applications in drug development for various conditions, including neurological disorders .
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its ability to undergo diverse chemical reactions makes it suitable for creating tailored compounds for various applications .
Case Study 1: Ligand Development
Research has demonstrated that derivatives of this compound can be developed as ligands for various receptors. A study published in a peer-reviewed journal highlighted the compound's ability to enhance binding affinity in receptor-ligand interactions, suggesting its potential in drug design .
Case Study 2: Pharmaceutical Intermediates
Another study focused on the use of this compound as an intermediate in synthesizing novel therapeutic agents targeting neurological conditions. The findings indicated that modifications to the aminobutan group could significantly affect pharmacological properties, enhancing efficacy while reducing side effects .
Mechanism of Action
The mechanism of action of 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane involves its interaction with molecular targets such as enzymes or receptors. The aminobutan-2-yl group can form hydrogen bonds and electrostatic interactions with active sites, while the oxane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane with three analogs: its enantiomer (R-configuration), 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride, and the α4β2 nAChR-targeting compounds TC-1698 and TC-1708.
Table 1: Structural and Functional Comparison
Stereochemical Differentiation
The S-enantiomer of this compound is predicted to exhibit distinct binding kinetics compared to its R-counterpart due to the spatial orientation of the aminobutyl side chain. While data on these enantiomers’ receptor interactions are lacking, analogous studies on chiral nAChR ligands (e.g., varenicline) suggest stereochemistry critically influences binding selectivity and potency .
Pharmacological Profile vs. TC-1698/TC-1709
TC-1698 and TC-1709, developed for α4β2 nAChR targeting, share structural motifs with this compound, notably the oxane/oxolane rings and amine functionality. However, the pyridyl group in TC compounds enhances aromatic stacking interactions with the receptor, contributing to their sub-nanomolar Ki values .
Biological Activity
2-{[(2S)-4-aminobutan-2-yl]oxy}oxane, a compound featuring a unique oxane structure, has garnered attention for its potential biological activities. The compound is characterized by its interaction with various molecular targets, including enzymes and receptors, indicating its multifaceted role in biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains an oxane ring and an amino group, which are essential for its biological activity. The presence of the amino group allows for potential interactions with various biological targets through hydrogen bonding and electrostatic interactions.
The mechanism of action involves the interaction of the compound with specific enzymes or receptors. The aminobutan-2-yl group can form hydrogen bonds with active sites, while the oxane ring contributes to structural stability. This interaction may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes. Specifically, it has been studied for its potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer’s .
| Enzyme | IC50 Value (µM) | Selectivity |
|---|---|---|
| AChE | 14.23 | Moderate |
| BuChE | 5.07 | High selectivity |
2. Anticancer Potential
The compound has been explored for its anticancer properties, particularly as a potential FGFR-4 inhibitor in liver and prostate cancers . The inhibition of FGFR-4 can disrupt cancer cell proliferation and survival pathways.
Study 1: Inhibition of Cholinesterases
A study evaluated the inhibitory activity of various compounds similar to this compound against AChE and BuChE. The results demonstrated that certain derivatives exhibited significant inhibition with IC50 values indicating promising therapeutic applications for Alzheimer's disease .
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of compounds derived from similar structures. It was found that modifications to the oxane ring significantly enhanced the cytotoxicity against various cancer cell lines, suggesting that structural variations could lead to improved pharmacological profiles .
Research Applications
The compound has several applications in scientific research:
Q & A
Q. What are the recommended synthetic routes for 2-{[(2S)-4-aminobutan-2-yl]oxy}oxane, and how is stereochemical purity ensured?
Methodological Answer: The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to form the ether linkage. For stereochemical control at the (2S)-position, the Mitsunobu reaction is preferred, using (2S)-4-aminobutan-2-ol and a protected oxane derivative. Chiral chromatography (e.g., HPLC with a chiral stationary phase) or polarimetry ensures enantiomeric purity (>95% as reported in ). Post-synthesis, the amine group is deprotected under mild acidic conditions (e.g., TFA), followed by purification via flash chromatography .
Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should be identified?
Methodological Answer:
- NMR : ¹H NMR confirms the oxane ring (δ 3.4–4.0 ppm for ether protons) and the aminobutyl side chain (δ 1.2–1.8 ppm for methylene groups). The stereochemistry is validated via NOESY correlations between the oxane ring and the chiral center.
- Mass Spectrometry : High-resolution MS (HRMS) matches the exact mass of C₉H₁₉NO₂ (173.1416 Da) with a tolerance of ±0.001 Da (see for analogous methodology).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% as per ) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Per GHS classification ( ), the compound is acutely toxic (Category 4 for oral, dermal, and inhalation routes). Precautions include:
- Use of fume hoods and PPE (gloves, goggles, lab coats).
- Storage in airtight containers away from oxidizers.
- Emergency protocols: Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data for this compound across different studies?
Methodological Answer: Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). To address this:
- Standardized Assays : Use validated cell lines (e.g., HEK293 for RNA targeting) and control compounds (e.g., 2-(cyclohexyloxy)oxane from ).
- Dose-Response Curves : Perform IC₅₀ determinations in triplicate, accounting for solvent effects (e.g., DMSO ≤0.1%).
- Data Normalization : Normalize activity to internal controls (e.g., housekeeping genes in RNA studies) .
Q. What computational strategies are recommended for predicting the interaction of this compound with RNA targets, and how can these be validated experimentally?
Methodological Answer:
- Docking Studies : Use tools like AutoDock Vina to model binding to RNA bulges/hairpins, leveraging scaffolds identified in (e.g., 2-(cyclohexyloxy)oxane).
- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of ligand-RNA complexes.
- Validation : Surface Plasmon Resonance (SPR) measures binding kinetics (KD), while SHAPE-MaP confirms structural changes in RNA upon ligand binding .
Q. What methodologies are employed to assess the metabolic stability of this compound in pharmacokinetic studies?
Methodological Answer:
- In Vitro Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH to measure half-life (t½). LC-MS/MS quantifies parent compound depletion.
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic pathways.
- In Silico Tools : ADMET Predictor™ estimates clearance rates based on structural analogs (e.g., oxane derivatives in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
